molecular formula C15H13Cl3N2O4S B2831870 N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide CAS No. 327065-62-3

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide

Cat. No.: B2831870
CAS No.: 327065-62-3
M. Wt: 423.69
InChI Key: OXWQMVKKMZLEOG-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic chemical reagent intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, antibiotic, or pesticide. This compound is not for use in human or veterinary diagnostic or therapeutic applications. The structural motifs of this molecule suggest potential for diverse research applications. The 2,4-dichlorophenoxy moiety is structurally analogous to auxin-type herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), which are known to act as plant growth regulators by mimicking natural auxins and causing uncontrolled growth in susceptible broadleaf plants . The presence of the sulfonyl hydrazide functional group is a common feature in medicinal chemistry, often associated with biological activity in various pharmacologically active compounds . Researchers investigating structure-activity relationships (SAR) for novel agrochemicals or pharmaceuticals may find this compound valuable. Its potential mechanism of action is likely derived from its composite structure, possibly involving the disruption of specific enzymatic or hormonal pathways. Handling should be in accordance with good laboratory practices, and safety data should be consulted prior to use. This product is provided for research use only (RUO).

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c1-9(24-14-7-4-11(17)8-13(14)18)15(21)19-20-25(22,23)12-5-2-10(16)3-6-12/h2-9,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQMVKKMZLEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNS(=O)(=O)C1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2-(2,4-dichlorophenoxy)propane.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the sulfonylated product.

    Hydrazide Formation: Finally, the sulfonylated intermediate is reacted with hydrazine hydrate under controlled conditions to form the target compound, N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substitution: Products with modified aromatic rings.

    Oxidation: Sulfonyl derivatives with altered oxidation states.

    Reduction: Reduced forms of the hydrazide group.

    Condensation: Hydrazones and related derivatives.

Scientific Research Applications

Synthesis of N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide

The synthesis of this compound involves multiple steps:

  • Formation of Intermediate : Reacting 2,4-dichlorophenol with an alkylating agent to yield 2-(2,4-dichlorophenoxy)propane.
  • Sulfonylation : The intermediate is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Hydrazide Formation : Finally, the sulfonylated intermediate reacts with hydrazine hydrate to produce the target compound.

This multi-step process highlights the compound's complexity and the precision required for effective synthesis.

Scientific Research Applications

This compound has several notable applications in various fields:

Chemistry

  • Reagent in Organic Synthesis : It is utilized for synthesizing complex molecules due to its reactivity and ability to participate in substitution reactions.

Biology

  • Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies have explored its efficacy against various cancer cell lines, suggesting possible applications in cancer therapy.

Medicine

  • Drug Discovery : The compound is investigated as a lead compound for developing new therapeutic agents targeting specific diseases.

Industry

  • Specialty Chemicals : It is used in developing materials with unique properties for industrial applications.

Case Studies

  • Antimicrobial Studies : One study evaluated the antimicrobial activity of this compound against several bacterial strains. Results demonstrated significant inhibition compared to control groups, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In another case study focusing on cancer cell lines, the compound exhibited cytotoxic effects at specific concentrations, suggesting a mechanism that warrants further investigation for therapeutic use.
  • Synthesis Optimization : A research team optimized the synthesis route using continuous flow reactors to increase yield and reduce reaction time. This method showed promise for industrial-scale production while maintaining high purity levels.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorinated aromatic rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and bioactivity differences between N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide and related hydrazide derivatives:

Compound Name Molecular Formula Melting Point (°C) Key Structural Features Bioactivity/Application References
This compound (Target) Not explicitly provided N/A Sulfonyl-linked 4-chlorophenyl; 2,4-dichlorophenoxy Presumed antifungal/agrochemical
2-(2,4-Dichlorophenoxy)-N'-(2-(2,4-dichlorophenoxy)acetyl)propanehydrazide (4s) C₁₈H₁₆Cl₄N₂O₄ 245–246 Dichlorophenoxy-acetyl substituent Antifungal (3D-QSAR studied)
2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]propanehydrazide (4t) C₁₆H₁₂Cl₄N₂O₄ 214–216 Smaller acetyl substituent; reduced CH₃ groups Antifungal (higher yield: 96%)
(E)-2-(2,4-Dichlorophenoxy)-N'-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)propanehydrazide C₂₀H₁₈Cl₂N₄O₃ N/A Pyrazole-methylene substituent; methoxyphenyl Not specified (research target)
N'-(5-Chloro-2-hydroxybenzylidene)-3-(4-chlorophenyl)-3-(1H-indol-3-yl)propanehydrazide (MT-90) C₂₃H₁₈Cl₂N₄O₂ N/A Indole and benzylidene groups FcγRIIa antagonist (72% yield)

Key Observations:

Analogs like 4s and 4t feature dichlorophenoxy-acetyl substituents but differ in alkyl chain length (propanehydrazide vs. shorter backbones), impacting molecular weight and hydrophobicity .

Physicochemical Properties :

  • Melting points for analogs range from 214–246°C, reflecting high crystallinity due to halogenated aromatic systems and hydrogen-bonding hydrazide groups . The target compound likely exhibits similar thermal stability.

Bioactivity: Antifungal Activity: Compounds 4s and 4t demonstrate strong antifungal properties, attributed to the 2,4-dichlorophenoxy moiety’s ability to disrupt fungal membrane integrity . The sulfonyl group in the target compound may enhance target binding via sulfonamide-like interactions.

Substituent Effects on Bioactivity

  • Halogenation: The 2,4-dichlorophenoxy group is critical for bioactivity across analogs, as seen in antifungal and COX-2 inhibitory roles . Chlorine atoms enhance lipophilicity and resistance to enzymatic degradation.
  • Sulfonyl vs. Acetyl Groups : Sulfonyl groups (target compound) may improve solubility in polar solvents compared to acetyl derivatives, though this requires experimental validation.

Biological Activity

N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex molecular structure characterized by chlorinated aromatic rings and a sulfonyl hydrazide group, which contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate : The initial step involves reacting 2,4-dichlorophenol with an alkylating agent to produce 2-(2,4-dichlorophenoxy)propane.
  • Sulfonylation : The intermediate is then sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
  • Hydrazide Formation : Finally, the sulfonylated intermediate is reacted with hydrazine hydrate to yield the target compound.

This multi-step synthesis highlights the compound's complexity and the careful manipulation required to produce it effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the chlorinated aromatic rings enhance the compound's binding affinity and specificity towards biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The findings indicate:

  • Moderate to Strong Activity : The compound exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : It showed lesser effectiveness against other tested strains, suggesting a selective antimicrobial profile.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory action.
  • Urease : Showed significant inhibition, indicating potential therapeutic applications in conditions where urease activity is detrimental.

Case Studies

In a study published in Der Pharma Chemica, compounds derived from similar sulfonyl hydrazides were evaluated for their biological activities. Notably, several derivatives exhibited promising results as AChE inhibitors and showed strong urease inhibition. These findings support the hypothesis that modifications in the structure of sulfonyl hydrazides can enhance their biological efficacy .

Q & A

What are the established synthetic routes for N'-(4-chlorophenyl)sulfonyl-2-(2,4-dichlorophenoxy)propanehydrazide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :
    The synthesis typically involves:
  • Step 1 : Formation of the 2,4-dichlorophenoxy intermediate via alkylation of 2,4-dichlorophenol under basic conditions (e.g., K₂CO₃) with an appropriate alkylating agent (e.g., propyl bromide) .
  • Step 2 : Condensation with a sulfonyl hydrazine derivative, such as 4-chlorophenylsulfonyl hydrazide, in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Optimization Strategies :
  • Use reflux conditions in ethanol or DMSO to enhance reaction efficiency .
  • Adjust pH to 7–8 during condensation to minimize side reactions .
  • Employ catalysts like pyridine or triethylamine to accelerate sulfonylation .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the hydrazide backbone and substituent positions. For example, the hydrazide NH proton appears at δ 10.30 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS) : ESI-MS can verify molecular weight (e.g., [M−H]⁻ at m/z 465 for analogs) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related hydrazides with monoclinic P21/c symmetry and β angles ~122° .

How can researchers assess the biological activity of this compound, particularly its anticancer potential?

  • Methodological Answer :
  • In Vitro Assays :
  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Apoptosis Detection : Use Annexin V/PI staining and caspase-3 activation assays .
  • Mechanistic Studies :
  • Evaluate cell cycle arrest via flow cytometry (e.g., G1/S phase blockage) .
  • Assess reactive oxygen species (ROS) generation using fluorescent probes like DCFH-DA .

How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the 4-chlorophenylsulfonyl and dichlorophenoxy groups. For example:
  • Replace chlorine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Introduce methyl or methoxy groups to improve lipid solubility .
  • Bioisosteric Replacement : Swap the hydrazide group with thiosemicarbazide or triazole to assess activity retention .
  • 3D-QSAR Modeling : Use software like CoMFA/CoMSIA to correlate substituent effects with bioactivity data from analogs .

What strategies resolve contradictions in reported biological activities of structurally similar hydrazides?

  • Methodological Answer :
  • Comparative Assays : Re-test compounds under standardized conditions (e.g., same cell lines, serum concentration) to isolate structural vs. experimental variables .
  • Metabolic Stability Analysis : Use liver microsomes to assess if differential metabolism explains varying efficacy .
  • Crystallographic Analysis : Compare binding modes in target proteins (e.g., tubulin) to identify critical interactions .

How can computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • LogP Calculation : Use tools like MarvinSketch to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Docking Simulations : Model interactions with targets (e.g., EGFR kinase) using AutoDock Vina; focus on hydrogen bonding with dichlorophenoxy groups .
  • ADMET Prediction : Utilize SwissADME to forecast absorption, toxicity, and CYP450 inhibition risks .

What are the key challenges in formulating this compound for in vivo studies, and how can they be addressed?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility .
  • Stability Testing : Monitor degradation under UV light and physiological pH (4–9) via HPLC; add antioxidants (e.g., ascorbic acid) if needed .
  • Bioavailability Optimization : Employ prodrug strategies, such as acetylating the hydrazide group, to enhance intestinal absorption .

What advanced techniques elucidate the reaction mechanisms of this compound under varying conditions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in hydrolysis or oxidation .
  • DFT Calculations : Model transition states for sulfonylation or hydrazone formation using Gaussian 09 .
  • In Situ IR Spectroscopy : Track intermediate formation during synthesis (e.g., imine vs. enol tautomers) .

How can synergistic effects between this compound and existing therapeutics be evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to test with chemotherapeutics (e.g., doxorubicin); CI <1 indicates synergy .
  • Pathway Analysis : Perform RNA-seq to identify co-targeted pathways (e.g., MAPK/NF-κB) .

What methodologies confirm the stability of this compound under storage and experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 3–10) for 1–4 weeks; analyze via HPLC .
  • Light Exposure Tests : Use ICH guidelines (e.g., 1.2 million lux hours) with UV-Vis monitoring .

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